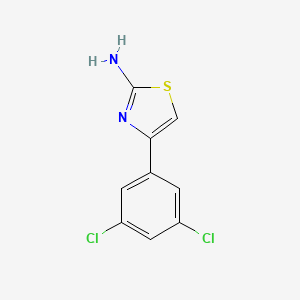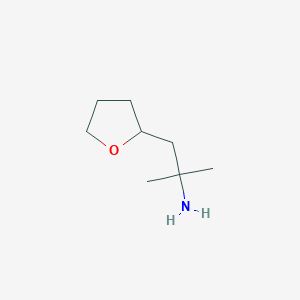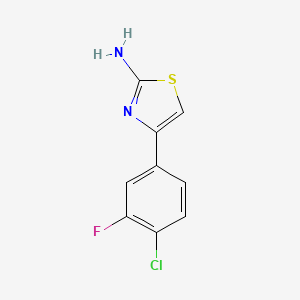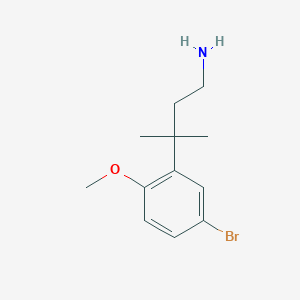
1-Boc-4-(3-azidopropyl)-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(3-azidopropyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, an azidopropyl chain, and a piperazine ring, making it a versatile building block for chemical synthesis.
准备方法
The synthesis of tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the protection of piperazine using a tert-butyl group. This is followed by the introduction of the azidopropyl chain through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and reagents like sodium azide and triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反应分析
tert-Butyl 4-(3-azidopropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the azide group to an amine.
Substitution: The azide group in this compound can participate in substitution reactions, particularly nucleophilic substitution, where it can be replaced by other nucleophiles like amines or alcohols.
Cycloaddition: The azide group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts like copper sulfate, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学研究应用
tert-Butyl 4-(3-azidopropyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in bioconjugation techniques, where it is used to attach biomolecules to various surfaces or other biomolecules through click chemistry.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism of action of tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate is primarily related to its chemical reactivity. The azide group is highly reactive and can participate in various chemical reactions, including cycloaddition and substitution. These reactions enable the compound to form covalent bonds with other molecules, making it useful in bioconjugation and drug synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .
相似化合物的比较
tert-Butyl 4-(3-azidopropyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate: This compound has an amino group instead of an azide group, making it less reactive in cycloaddition reactions but more suitable for amide bond formation.
1-Boc-piperazine: This compound lacks the azidopropyl chain and is primarily used as a protecting group for piperazine in organic synthesis.
tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate: This compound contains an azetidine ring instead of an azidopropyl chain, offering different reactivity and applications
The uniqueness of tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate lies in its azide group, which provides versatility in chemical synthesis and bioconjugation applications.
属性
分子式 |
C12H23N5O2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23N5O2/c1-12(2,3)19-11(18)17-9-7-16(8-10-17)6-4-5-14-15-13/h4-10H2,1-3H3 |
InChI 键 |
SDEYRINHRILMPY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







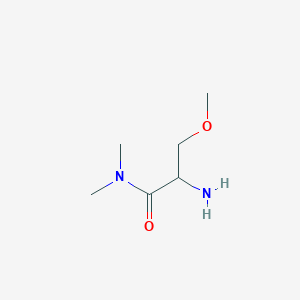
![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)


